8-(sec-butylthio)-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(sec-butylthio)-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound known for its unique structure and diverse applications in scientific research. This compound belongs to the purine family and is characterized by the presence of a sec-butylthio group at the 8th position, a methyl group at the 3rd position, and a propyl group at the 7th position of the purine ring. Its molecular formula is C13H20N4O2S, and it has a molecular weight of 296.39 g/mol .
Scientific Research Applications
8-(sec-butylthio)-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Preparation Methods
The synthesis of 8-(sec-butylthio)-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione involves several steps. One common method includes the alkylation of 3-methylxanthine with sec-butylthiol and propyl bromide under basic conditions. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
8-(sec-butylthio)-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl groups to alcohols.
Mechanism of Action
The mechanism of action of 8-(sec-butylthio)-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent. Additionally, its interaction with cellular pathways involved in cell proliferation and apoptosis makes it a potential candidate for cancer therapy .
Comparison with Similar Compounds
8-(sec-butylthio)-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:
8-(sec-butylthio)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione: This compound has a hexyl group instead of a propyl group, which may affect its biological activity and chemical properties.
8-(sec-butylthio)-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione: The presence of a methoxyethyl group at the 7th position introduces different steric and electronic effects, potentially altering its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
8-butan-2-ylsulfanyl-3-methyl-7-propylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-5-7-17-9-10(14-13(17)20-8(3)6-2)16(4)12(19)15-11(9)18/h8H,5-7H2,1-4H3,(H,15,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCIKCNULGCBFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1SC(C)CC)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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